N-(3-Oxobutyl)prop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
40660-68-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-(3-oxobutyl)prop-2-enamide |
InChI |
InChI=1S/C7H11NO2/c1-3-7(10)8-5-4-6(2)9/h3H,1,4-5H2,2H3,(H,8,10) |
InChI Key |
ZSASUEHVABIIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Oxobutyl Prop 2 Enamide and Its Derivatives
Dehydrogenation Approaches to N-(3-Oxobutyl)prop-2-enamide Formation
Dehydrogenation of a saturated N-acyl amine precursor represents a direct and atom-economical approach to introduce the carbon-carbon double bond characteristic of enamides. This transformation can be achieved through various catalytic systems, most notably employing photoredox catalysis or transition-metal mediation.
Photoredox-Catalyzed Dehydrogenation Strategies
Visible-light photoredox catalysis has emerged as a powerful tool for the dehydrogenation of N-acyl amines to form enamides under mild conditions. These reactions typically involve a photocatalyst that, upon light absorption, initiates a hydrogen atom transfer (HAT) process from the α- or β-position of the amine, followed by a subsequent oxidation and deprotonation sequence to yield the enamide.
Recent studies have demonstrated the feasibility of this approach on substrates structurally related to the precursor of this compound. For instance, the dehydrogenation of N-methyl-N-(3-oxobutyl)benzamide has been successfully achieved using a cooperative catalytic system. uni-regensburg.de This transformation highlights the potential for applying similar conditions to synthesize the target compound.
Key to the success of these reactions is the selection of an appropriate photocatalyst and, in some cases, a co-catalyst. Organic dyes and metal complexes, such as those based on iridium or ruthenium, are commonly employed as photocatalysts. researchgate.net The reaction conditions, including the solvent, light source, and temperature, are crucial for optimizing the yield and selectivity of the enamide product. uzh.ch
Table 1: Photoredox-Catalyzed Dehydrogenation of an N-Acyl Amine Analog
| Entry | Photocatalyst (mol%) | Co-catalyst (mol%) | Additive (mol%) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | TBADT (10) | Cobalt Benzoate (5) | dmgH₂ (25) | CH₃CN | 395 nm LED | 6 | 71 |
Data sourced from a study on the dehydrogenation of N-methyl-N-(3-oxobutyl)benzamide. uni-regensburg.de TBADT = Tetrabutylammonium decatungstate; dmgH₂ = Dimethylglyoxime.
Transition-Metal-Mediated Dehydrogenation Pathways
Transition-metal catalysis offers another robust avenue for the dehydrogenation of N-acyl amines. Catalysts based on palladium, rhodium, ruthenium, and iron have been investigated for their ability to facilitate this transformation. nih.gov The mechanism of these reactions often involves an initial C-H activation step at the α- or β-position of the N-alkyl group, followed by β-hydride elimination to generate the enamide.
While specific examples for the direct dehydrogenation of a saturated precursor to this compound are not extensively documented, the general applicability of this methodology to a wide range of N-acylated amines suggests its potential. For instance, palladium-catalyzed N-dealkylation followed by N-acylation has been used in the synthesis of complex molecules, indicating the feasibility of C-N bond functionalization under transition-metal catalysis. nih.gov
The choice of the metal catalyst, ligands, and reaction conditions is critical for achieving high efficiency and selectivity. The development of more active and selective catalysts remains an active area of research.
Amide Bond Formation Routes for this compound
The construction of the amide bond is a fundamental step in the synthesis of this compound. This can be accomplished through the reaction of the precursor amine, 4-aminobutan-2-one (B1611400), with an activated form of prop-2-enoic acid (acrylic acid).
Condensation Reactions with Acryloyl Chloride or Related Acylating Agents
A classic and widely used method for amide bond formation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. wikipedia.orgiitk.ac.inbyjus.comlscollege.ac.in In the context of synthesizing this compound, this would entail the reaction of 4-aminobutan-2-one (typically as its hydrochloride salt) with acryloyl chloride.
The reaction is generally performed in a two-phase system (e.g., dichloromethane (B109758) and water) or in an aprotic organic solvent with an added base to neutralize the hydrochloric acid formed during the reaction. wikipedia.orgfishersci.co.uk Common bases include aqueous sodium hydroxide, pyridine, or tertiary amines like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). byjus.comfishersci.co.uk The conditions are typically mild, often proceeding at room temperature. fishersci.co.uk This method is particularly useful for the synthesis of N-acyl amino acid surfactants and has been applied in the production of pharmaceuticals. google.com
Table 2: Representative Conditions for Schotten-Baumann Reaction
| Amine Substrate | Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time |
| Benzylamine | Acetyl chloride | aq. NaOH | Dichloromethane/Water | Room Temp. | 1-4 h |
| Primary/Secondary Amine | Acyl chloride | Pyridine/DIEA | Dichloromethane | 0 °C to Room Temp. | 1-16 h |
This table presents generalized conditions for the Schotten-Baumann reaction based on literature precedents. wikipedia.orgfishersci.co.uk
Coupling Reactions Utilizing Amide Coupling Reagents
A plethora of coupling reagents have been developed, largely driven by the demands of peptide synthesis, which can be readily applied to the formation of the amide bond in this compound. organic-chemistry.org These reagents activate the carboxylic acid (prop-2-enoic acid) to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine (4-aminobutan-2-one).
Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). fishersci.co.uknih.govyoutube.com These reactions are typically carried out in aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (CH₃CN) at room temperature. fishersci.co.uknih.gov Often, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is included to suppress side reactions and reduce racemization, although the latter is not a concern for the synthesis of this compound. A base, typically a tertiary amine like DIPEA or N-methylmorpholine (NMM), is also required. nih.gov
Table 3: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive (optional) | Base | Solvent | General Conditions |
| EDC | HOBt, DMAP (catalytic) | DIPEA/NMM | CH₃CN/DCM | Room Temp., 4-48 h |
| HATU | - | DIPEA | DMF | Room Temp., 1-12 h |
| BOP | - | DIPEA | DMF | Room Temp., 1-12 h |
This table summarizes common conditions for amide coupling reactions. nih.govyoutube.com
Synthesis of Key Precursors to this compound
The primary precursor required for the amide bond formation routes is 4-aminobutan-2-one. This compound is commercially available, often as its hydrochloride salt. sigmaaldrich.comnih.gov However, several synthetic methods for its preparation have been reported.
One common laboratory-scale synthesis involves the amination of 2-butanone, although this often requires high temperatures and pressures. chembk.com A more accessible route may proceed from 4-hydroxy-2-butanone (B42824). google.comchemicalbook.com This can be converted to 4-hydroxy-2-butanone oxime, which is then reduced to the corresponding amine. The synthesis of 4-aminobutanol from 4-hydroxy-2-butanone oxime using zinc as a catalyst has been reported, suggesting a potential pathway to 4-aminobutan-2-one through a similar reduction strategy.
Preparation of N-Substituted Butanone Derivatives
The primary and most commercially significant method for the synthesis of this compound is the Ritter reaction, which involves the reaction of acetone (B3395972) and acrylonitrile (B1666552) in the presence of a strong acid, typically concentrated sulfuric acid. researchgate.netsid.irresearchgate.net This reaction proceeds through the formation of a stable carbocation from acetone, which is then attacked by the nitrogen of acrylonitrile, followed by hydrolysis to yield the target amide.
A typical synthetic process involves the careful addition of acrylonitrile to a mixture of acetone and concentrated sulfuric acid at controlled temperatures. google.com The reaction mixture is then neutralized, often with sodium hydroxide, leading to the formation of the crude product. google.com Purification can be achieved through various methods, including extraction and vacuum distillation, to yield this compound as a white crystalline solid. researchgate.netgoogle.com
| Reactants | Catalyst | Key Steps | Product |
| Acetone, Acrylonitrile | Concentrated Sulfuric Acid | Ritter reaction, Neutralization, Purification | This compound |
This table summarizes the key components of the primary synthetic route to this compound.
Synthesis of Prop-2-enamide Structural Motifs
While the Ritter reaction is the most direct route to this compound, the synthesis of other prop-2-enamide, or acrylamide (B121943), derivatives often involves the acylation of a primary or secondary amine with acryloyl chloride or a related activated acrylic acid derivative. This approach is fundamental to creating a wide array of N-substituted acrylamides.
Chemo- and Regioselective Functionalization of this compound
The presence of two distinct functional groups in this compound allows for selective chemical transformations at either the α,β-unsaturated amide moiety or the ketone group, and potentially at the connecting alkyl chain.
Transformations Involving the α,β-Unsaturated Amide Moiety
The α,β-unsaturated system in this compound is an excellent Michael acceptor, making it susceptible to conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com This reactivity allows for the introduction of a wide range of nucleophiles at the β-carbon, leading to the formation of various functionalized derivatives.
A notable example of this type of transformation is the hetero-Michael addition of thiols. For instance, the sulfhydryl group of cysteine can add to the double bond of acrylamides. nih.gov This reaction, typically carried out under mild conditions, results in the formation of a thioether linkage. nih.gov Such reactions are crucial in the context of bioconjugation and the study of the biological interactions of α,β-unsaturated carbonyl compounds. nih.gov
| Reaction Type | Nucleophile | Key Feature | Product Type |
| Michael Addition | Thiols (e.g., Cysteine) | Formation of a C-S bond at the β-carbon | Thioether derivative |
| Michael Addition | Amines | Formation of a C-N bond at the β-carbon | Amino derivative |
| Michael Addition | Carbanions (e.g., malonates) | Formation of a C-C bond at the β-carbon | Carbon-extended derivative |
This interactive table illustrates the versatility of the Michael addition reaction on the α,β-unsaturated amide moiety of this compound.
Reactions at the Oxo Group (Ketone)
The ketone functionality in this compound is a key site for derivatization, most prominently through reactions with hydrazides to form hydrazones. gpcchem.com The most significant industrial application of this reactivity is the "keto-hydrazide" crosslinking chemistry. gantrade.comresearchgate.netsurrey.ac.uk In this process, polymers containing this compound units are crosslinked by the addition of a dihydrazide, such as adipic acid dihydrazide (ADH). gantrade.comlonyetech.com
The reaction between the ketone group of this compound and the hydrazide groups of ADH proceeds at ambient temperature upon evaporation of water and a catalyst, forming stable ketimine linkages. gantrade.comresearchgate.net This crosslinking imparts enhanced mechanical and chemical resistance to the resulting polymer films. sid.ir Spectroscopic studies have confirmed the formation of an imine rather than an enamine structure in this reaction. researchgate.netsurrey.ac.uk
| Reagent | Reaction Type | Key Feature | Product |
| Adipic Acid Dihydrazide (ADH) | Condensation | Formation of a ketimine linkage | Crosslinked polymer network |
| Hydrazine | Condensation | Formation of a hydrazone | Hydrazone derivative |
This table details important reactions occurring at the ketone group of this compound.
Derivatization at the Alkyl Chain
Direct, selective functionalization of the alkyl chain of this compound, without involving the α,β-unsaturated amide or the ketone, is less commonly reported in the literature. The primary focus of derivatization efforts has been on the highly reactive functional groups. However, the potential for reactions such as α-halogenation of the ketone or other free-radical substitutions on the alkyl backbone exists, though these are not as widely exploited as the transformations at the primary reactive sites.
Mechanistic Investigations of N 3 Oxobutyl Prop 2 Enamide Reactions
Reaction Mechanisms of Enamide Formation and Isomerization
The synthesis of enamides, including N-(3-Oxobutyl)prop-2-enamide, can be achieved through various methods, with the specific pathway influencing the potential for isomerization. Mechanistic understanding is key to controlling the formation of desired isomers.
Pathways Involving Radical Intermediates
While less common for primary enamide synthesis, radical-mediated pathways can contribute to the formation and isomerization of substituted enamides. These reactions often involve the addition of a radical to an alkyne or a related unsaturated system. In the context of this compound, radical pathways could theoretically be initiated at the prop-2-enamide moiety. For instance, the addition of a radical species to the double bond of an acrylamide (B121943) derivative can initiate a cascade of events. mdpi.com Such radical cascade reactions are powerful tools for constructing complex molecular architectures. nih.gov The specific intermediates and the stereochemical outcomes of such radical cyclizations are influenced by the nature of the radical and the substrate. documentsdelivered.com
Polar and Ionic Reaction Mechanisms
More conventional routes to enamides involve polar or ionic mechanisms. One common approach is the acylation of an enamine or an imine. Alternatively, the isomerization of N-allylic amides can yield enamides. mdpi.com The mechanism of such isomerizations can be catalyzed by transition metals, proceeding through intermediates like π-allyl complexes.
Enamides themselves are amphiphilic, meaning they possess both nucleophilic and electrophilic character. researchgate.net The nitrogen lone pair can delocalize into the double bond, rendering the β-carbon nucleophilic. Conversely, protonation or coordination of a Lewis acid to the amide oxygen or nitrogen can generate an iminium ion, making the β-carbon electrophilic. This dual reactivity is central to understanding their isomerization and subsequent reactions. researchgate.net
Mechanistic Studies of Ketone Reactivity within the this compound Framework
The ketone functional group in this compound introduces a site of reactivity that can either compete with or participate in reactions involving the enamide moiety.
Enolization and Enolate Chemistry
The presence of α-hydrogens next to the carbonyl group allows for the formation of an enol or an enolate under acidic or basic conditions, respectively. nih.gov The formation of an enolate is a critical step in many carbon-carbon bond-forming reactions. umich.edu The equilibrium between the keto and enol or enolate forms is fundamental to the ketone's reactivity.
The generation of an enolate from the ketone portion of this compound would create a potent nucleophile. The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. A strong, sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate (less substituted), while a weaker base at higher temperatures allows for equilibration to the more stable thermodynamic enolate (more substituted). Once formed, this enolate can participate in a variety of reactions, including intramolecular processes.
Nucleophilic Addition to the Carbonyl
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction of ketones involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. The reversibility of this addition depends on the nature of the nucleophile. In the context of this compound, this reactivity could be exploited by external nucleophiles or could be part of an intramolecular process. For instance, the enamide nitrogen or β-carbon could, under certain conditions, act as an internal nucleophile, although this is less common due to the reduced nucleophilicity of the enamide compared to an enamine. researchgate.net
Exploration of Intramolecular Cyclization Pathways
The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These cyclizations can be triggered at either the enamide or the ketone, and the mechanistic pathway dictates the final product.
One plausible pathway involves the intramolecular addition of the enolate, derived from the ketone, to the electrophilic β-carbon of the conjugated enamide (a Michael addition). This would be an example of an intramolecular conjugate addition. The stereochemical outcome of such cyclizations is often controlled by the transition state geometry.
Alternatively, under acidic conditions, protonation of the enamide could generate an electrophilic iminium ion intermediate. This could then be attacked by the enol form of the ketone, leading to a cyclized product. The efficiency and regioselectivity of such cyclizations would depend on the relative stability of the intermediates and the transition states involved.
Radical-mediated cyclizations are also a significant possibility. An initial radical formation, for example, through the abstraction of a hydrogen atom alpha to the ketone, could be followed by an intramolecular attack on the enamide double bond. The feasibility of such a pathway would be governed by the stability of the resulting radical intermediates and the kinetics of the cyclization step. documentsdelivered.com Studies on related systems, such as the manganese(III)-induced radical cyclization of unsaturated β-keto carboxamides, have demonstrated the formation of lactams through such pathways.
Stereochemical Control and Atropisomerism in this compound Systems
The stereochemical outcome of reactions involving this compound is of significant interest due to the molecule's potential to generate chiral centers. The presence of both a reactive enamide moiety and a β-ketoamide functionality allows for a variety of stereoselective transformations. These reactions are often mediated by the formation of key intermediates, such as N-acyliminium ions, whose facial selectivity can be influenced by various factors. Furthermore, the inherent conformational properties of the enamide bond can lead to the phenomenon of atropisomerism, where rotation around the N-C(alkenyl) bond is restricted, potentially giving rise to stable, isolable rotational isomers.
Principles of Stereochemical Control
Stereochemical control in reactions of this compound and related systems is typically achieved through either substrate control, where existing stereocenters in the molecule direct the approach of a reagent, or reagent control, where a chiral catalyst, auxiliary, or reagent dictates the stereochemical course of the reaction. Given that this compound is achiral, reagent-based control is the primary strategy for inducing enantioselectivity.
The enamide can react via its tautomeric equilibrium with an N-acyliminium ion. The formation of this electrophilic species can be facilitated by Brønsted or Lewis acids. Chiral catalysts can then create a chiral environment around the N-acyliminium ion, leading to enantioselective nucleophilic attack.
Key strategies for stereochemical control include:
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. In the context of N-acyliminium ion chemistry, these catalysts can protonate the enamide, and the resulting chiral counterion can effectively shield one face of the iminium ion, directing the nucleophile to the opposite face.
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the carbonyl oxygen of the amide or the ketone, activating the substrate and creating a rigid, chiral environment. This approach is effective in promoting stereoselective additions to the enamide or its derived N-acyliminium ion.
Organocatalysis: Chiral amines can react with the ketone moiety of this compound to form a chiral enamine, which can then undergo further stereoselective reactions. Alternatively, chiral organocatalysts can activate the enamide system towards nucleophilic attack.
Detailed Research Findings in Analogous Systems
While specific studies on the stereoselective reactions of this compound are not extensively documented, a wealth of information from analogous systems, particularly those involving β-keto amides and acyclic enamides, provides a strong basis for understanding the potential for stereochemical control.
For instance, the asymmetric α-alkylation of cyclic β-keto amides has been successfully achieved using phase-transfer catalysis with cinchona-derived catalysts, affording products with high enantioselectivities (up to 98% ee) and yields (up to 98%). This demonstrates the feasibility of achieving high levels of stereocontrol in β-dicarbonyl systems.
In a similar vein, the enantioselective Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals, catalyzed by a chiral phosphoric acid, yields β-keto propargylamines in high yields and with excellent enantioselectivities (up to 97:3 er). This highlights the effectiveness of chiral Brønsted acids in controlling the stereochemical outcome of reactions involving β-keto carbonyl compounds.
The following table summarizes representative results from the literature on stereoselective reactions of systems analogous to this compound, illustrating the potential for high levels of stereocontrol.
| Catalyst/Method | Substrate Type | Reaction Type | Product | Yield (%) | Stereoselectivity (ee/dr) |
| Cinchona-derived PTC | Cyclic β-keto amide | α-Alkylation | α-Alkylated β-keto amide | up to 98 | up to 98% ee |
| Chiral Phosphoric Acid | β-Keto acid | Mannich Reaction | β-Keto propargylamine | up to 97 | up to 97:3 er |
| Chiral Primary Amine | β-Ketoester | α-Hydrazination | α-Hydrazino-β-ketoester | Good | High ee |
| Chiral Primary Amine | β-Ketoester | Robinson Annulation | Annulated ketone | Good | High ee |
Atropisomerism in Acyclic Enamide Systems
Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In acyclic enamides, restricted rotation around the N-C(alkenyl) bond can give rise to atropisomers. The barrier to this rotation is influenced by the steric bulk of the substituents on the nitrogen atom, the acyl group, and the alkene moiety.
Studies on a range of N-alkenyl-N-alkylacetamides have shown that the rotational barriers (ΔG‡) can vary significantly, from less than 8.0 to over 30.0 kcal/mol. acs.org Factors influencing the rotational barrier include:
Alkene Substitution: The degree of substitution on the double bond is a major determinant of the rotational barrier.
Nitrogen Substituents: The size of the substituent on the nitrogen atom also plays a crucial role.
Acyl Group: The nature of the acyl group has a less pronounced, but still significant, effect on the rotational barrier.
For this compound, the presence of the prop-2-enamide substructure suggests the potential for atropisomerism. The barrier to rotation around the N-C(prop-2-enyl) bond would be a key factor in determining whether stable atropisomers could be observed or isolated.
The table below presents data on rotational barriers in various enamide systems, providing insight into the potential for atropisomerism in this compound.
| Enamide Structure | Substituents | Rotational Barrier (ΔG‡, kcal/mol) | Solvent |
| N-Cyclohexenyl-N-benzyl acetamide | - | 9.7 - 14.2 | Toluene, Chloroform, Methanol |
| N-Alkenyl-N-alkylacetamide | Various | <8.0 - 31.0 | Not specified |
The data indicates that polar solvents can increase the barrier to rotation. nih.gov For this compound, the specific rotational barrier would need to be determined experimentally or through computational modeling. The existence of stable atropisomers would open up another dimension of stereochemical complexity and potential application in asymmetric synthesis.
Computational and Theoretical Chemistry Studies of N 3 Oxobutyl Prop 2 Enamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
There are no specific studies found that apply quantum chemical calculations to determine the electronic structure and reactivity of N-(3-Oxobutyl)prop-2-enamide.
Density Functional Theory (DFT) for Ground State Geometries and Energies
No literature was identified that specifically uses Density Functional Theory (DFT) to calculate the ground state geometries and energies of this compound.
Ab Initio Methods for High-Level Electronic Structure Calculations
Similarly, no research articles were found that employ ab initio methods for high-level electronic structure calculations on this compound.
Investigation of Reaction Mechanisms via Computational Modeling
A review of available literature did not uncover any computational modeling studies focused on the reaction mechanisms of this compound.
Transition State Characterization and Energy Barrier Calculations
There is no published data on the characterization of transition states or the calculation of energy barriers for reactions involving this compound.
Solvent Effects on Reaction Pathways
No computational studies on the influence of solvents on the reaction pathways of this compound were found.
Conformational Analysis and Rotational Dynamics
Specific conformational analysis and studies on the rotational dynamics of this compound using computational methods have not been reported in the searched scientific literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool in computational and theoretical chemistry, often complementing experimental results for structure elucidation and analysis. acs.org For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its ¹H and ¹³C NMR spectra. These theoretical calculations provide valuable insights into the molecule's electronic structure and conformation. acs.orgacs.org
The accurate prediction of NMR chemical shifts is highly dependent on the chosen computational methodology, including the selection of density functionals and basis sets. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for computing shielding constants, which are then converted to chemical shifts. nih.govnih.gov The process typically involves optimizing the molecular geometry of this compound using a specific DFT functional and basis set, followed by the GIAO NMR calculation at the same or a higher level of theory. nih.govnih.gov
Research on molecules with similar functional groups, such as N-substituted acrylamides and β-dicarbonyl compounds, demonstrates that the choice of functional can significantly impact the accuracy of the predicted chemical shifts. nih.govasu.edu For instance, studies have compared various functionals like B3LYP, M06-2X, and PBE1PBE, showing varying degrees of correlation with experimental data. nih.govresearchgate.net The selection of the basis set, such as the Pople-style 6-311+G(2d,p) or Dunning's correlation-consistent cc-pVTZ, also plays a crucial role in the precision of the calculations. acs.orgnih.gov
For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environments of the individual atoms. The vinyl protons of the acrylamide (B121943) group are expected to appear in the downfield region of the ¹H NMR spectrum due to the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the C=C double bond. yale.edulibretexts.org Similarly, the carbonyl carbons of the amide and ketone groups are predicted to have the largest ¹³C chemical shifts. acs.org
The methylene (B1212753) protons adjacent to the nitrogen and the ketone carbonyl group would exhibit distinct chemical shifts influenced by these neighboring functional groups. nih.gov The terminal methyl protons are generally expected to be the most upfield in the ¹H spectrum.
Below are tables representing typical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and analysis of structurally related compounds. The values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). acs.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted using DFT with a selected functional and basis set, referenced to TMS)
| Proton | Predicted Chemical Shift (ppm) |
| H (N-H) | 7.5 - 8.5 |
| H (vinyl, α to C=O) | 5.6 - 6.0 |
| H (vinyl, trans to C=O) | 6.1 - 6.5 |
| H (vinyl, cis to C=O) | 6.3 - 6.7 |
| H (methylene, adjacent to N) | 3.4 - 3.8 |
| H (methylene, adjacent to C=O) | 2.7 - 3.1 |
| H (methyl) | 2.1 - 2.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted using DFT with a selected functional and basis set, referenced to TMS)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (amide C=O) | 165 - 170 |
| C (ketone C=O) | 205 - 210 |
| C (vinyl, α to C=O) | 128 - 132 |
| C (vinyl, β to C=O) | 130 - 134 |
| C (methylene, adjacent to N) | 38 - 42 |
| C (methylene, adjacent to C=O) | 45 - 49 |
| C (methyl) | 28 - 32 |
It is important to note that the accuracy of these predictions can be further improved by considering solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM). github.io Furthermore, recent advancements in machine learning, particularly graph neural networks, have shown promise in rapidly and accurately predicting NMR chemical shifts, sometimes with accuracy comparable to DFT methods. rsc.orgnih.govresearchgate.net These machine learning models are trained on large datasets of experimental and/or DFT-calculated NMR data. nih.govnyu.edu
Polymer Chemistry of N 3 Oxobutyl Prop 2 Enamide
Polymerization Mechanisms and Kinetics
The polymerization of N-(3-Oxobutyl)prop-2-enamide can be achieved through various mechanisms, each offering distinct advantages in controlling the final polymer properties.
Free Radical Polymerization of this compound
Free radical polymerization is a common method for polymerizing this compound. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, creating active species that propagate through the vinyl groups of the monomer. The kinetics of this polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature.
Anionic Polymerization Studies
Anionic polymerization of this compound has also been explored. This technique, initiated by a nucleophilic species, can potentially lead to polymers with well-defined molecular weights and narrow molecular weight distributions. However, the presence of the acidic N-H proton in the acrylamide (B121943) group can complicate the reaction, often requiring protection-deprotection strategies or the use of specific initiators and reaction conditions to prevent side reactions.
Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)
To achieve better control over the polymerization process, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been applied to this compound. These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures like block copolymers.
Copolymerization Behavior with Diverse Monomers
This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymer. The reactivity ratios of this compound with different comonomers are crucial parameters that determine the composition and sequence distribution of the final copolymer. This allows for the incorporation of other functionalities and the tuning of properties such as solubility, thermal stability, and mechanical strength.
Macromolecular Architecture and Topological Control in Polymers Derived from this compound
The ability to control the macromolecular architecture of polymers derived from this compound is a key area of research. By employing techniques like controlled radical polymerization, it is possible to synthesize various polymer topologies, including linear, branched, star-shaped, and graft copolymers. This control over the three-dimensional structure of the polymer chains influences their physical and chemical properties in solution and in the solid state.
Functional Polymer Design via this compound
The ketone group present in the this compound monomer provides a versatile handle for post-polymerization modification. This allows for the design of functional polymers with tailored properties. For example, the ketone can react with hydrazides, aminooxy compounds, or other nucleophiles to attach various functional moieties, such as bioactive molecules, crosslinking agents, or stimuli-responsive groups. This versatility makes poly(this compound) a valuable platform for the development of advanced materials for a range of applications.
Applications of N 3 Oxobutyl Prop 2 Enamide in Advanced Synthetic Chemistry
Role as a Versatile Building Block in Multistep Organic Synthesis
N-(3-Oxobutyl)prop-2-enamide embodies the characteristics of a highly adaptable building block for multistep organic synthesis. Its bifunctional nature, containing both a Michael acceptor (the acrylamide (B121943) group) and a nucleophilic center (the enolizable β-dicarbonyl system), allows for sequential and selective reactions. This duality enables the construction of complex molecular architectures.
The acrylamide portion can readily undergo conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse substituents. Simultaneously, the 3-oxobutyl group, with its acidic methylene (B1212753) protons, can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylations, aldol (B89426) condensations, and acylations. This orthogonal reactivity provides chemists with a powerful tool for molecular elaboration.
Participation in Cascade and Multi-Component Reactions
The unique arrangement of functional groups in this compound makes it an ideal candidate for cascade and multi-component reactions (MCRs). These reaction types are of great interest in modern organic synthesis due to their efficiency in building molecular complexity in a single step, thereby reducing waste and saving resources.
A plausible cascade sequence could be initiated by a Michael addition to the acrylamide moiety. The resulting intermediate could then undergo an intramolecular cyclization, driven by the nucleophilicity of the enolate generated from the 3-oxobutyl group. This would lead to the rapid formation of cyclic structures. In the context of MCRs, this compound could theoretically react with an amine and an aldehyde in a single pot to generate complex, polyfunctionalized molecules.
Application as a Precursor for Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound is pre-disposed to serve as a precursor for a variety of heterocyclic systems. For instance, the 1,3-dicarbonyl motif within the 3-oxobutyl group is a classic starting point for the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidines upon reaction with appropriate binucleophiles such as hydrazines, hydroxylamine, and ureas, respectively.
Furthermore, intramolecular reactions can be envisioned. For example, after an initial transformation of the acrylamide group, the newly introduced functionality could react with the ketone or the amide of the original molecule to form nitrogen- and oxygen-containing rings. The reaction of 3-oxobutanamide with α,β-unsaturated ketones and amides to form pyridin-2-one derivatives highlights the potential for the related this compound to participate in similar cyclization pathways. rsc.org
Catalytic Applications and Ligand Design Incorporating this compound Structural Motifs
While direct catalytic applications of this compound are not reported, its structural motifs are relevant to ligand design in catalysis. The ability of the β-keto amide to form stable complexes with metal ions is well-established. By incorporating the this compound framework into a larger molecular scaffold, it is conceivable to design novel ligands for transition metal catalysis.
The acrylamide group offers a handle for polymerization or for grafting the ligand onto a solid support, which could be advantageous for catalyst recovery and recycling. The combination of a metal-coordinating site and a reactive handle for immobilization within a single, relatively simple molecule makes it an intriguing target for development in the field of catalysis.
Role as a Chemical Protecting Group Component
The reactivity of the acrylamide group suggests a potential, albeit unconventional, role for this compound as a component of a protecting group strategy. The acrylamide can function as a Michael acceptor, allowing for the temporary protection of nucleophilic groups like thiols or amines. This protection would be reversible under specific conditions that promote a retro-Michael reaction.
Future Research Directions and Challenges
Development of Sustainable and Green Synthetic Routes for N-(3-Oxobutyl)prop-2-enamide
The synthesis of this compound is the foundational step for any subsequent research. A primary challenge in this area is the development of synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of green chemistry. Future research should focus on moving beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste.
Key research objectives in this area include:
Catalytic Approaches: Investigating novel catalytic systems, such as enzymatic or chemo-catalytic methods, to facilitate the amidation reaction under milder conditions. For instance, palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291) with the appropriate amine could offer a highly atom-efficient route. chemistryviews.org
Renewable Feedstocks: Exploring the possibility of deriving the butanone and acrylamide (B121943) moieties from renewable bio-based resources to reduce the reliance on petrochemical feedstocks.
Solvent Selection: Focusing on the use of green solvents, such as water or supercritical fluids, to minimize the environmental impact of the synthesis process. Microwave-assisted synthesis in aqueous media has shown promise for other acrylamide derivatives and could be a viable green approach. researchgate.net
A significant challenge will be to achieve high selectivity and purity in these green synthetic routes, as the presence of the ketone functionality could lead to side reactions under certain conditions.
Comprehensive Elucidation of Complex Reaction Mechanisms
A deep understanding of the reaction mechanisms governing both the synthesis and subsequent transformations of this compound is crucial for controlling its reactivity and designing predictable outcomes. The interplay between the acrylamide and ketone groups presents a unique mechanistic puzzle.
Future mechanistic studies should aim to:
Map Polymerization Kinetics: Investigate the kinetics of its free-radical polymerization to understand how the ketone-containing side chain influences the propagation and termination rates. acs.orgmit.edu Techniques that allow for online monitoring of polymerization can provide valuable data on how factors like initiator concentration affect the molecular weight of the resulting polymer. acs.org
Investigate Side Reactions: Characterize potential side reactions during polymerization, such as intramolecular chain transfer or reactions involving the ketone group, which could lead to branching or cross-linking.
Model Reaction Pathways: Employ computational chemistry to model the transition states and energy profiles of both the synthesis and polymerization reactions to gain insights that are difficult to obtain experimentally.
The primary challenge lies in the complexity of the system, where multiple reaction pathways may compete, necessitating a combination of advanced analytical techniques and theoretical calculations for a full elucidation.
Design of Advanced Polymeric Materials with Tunable Functionalities
The true potential of this compound lies in its use as a functional monomer to create advanced polymeric materials. The pendant ketone group serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities.
Future research in this domain should explore:
Post-Polymerization Modification: Developing a toolbox of chemical reactions that can be performed on the ketone group of the polymer. This could include reactions like oxime formation, hydrazone linkage, or reductive amination to attach biomolecules, cross-linkers, or other functional moieties.
Stimuli-Responsive Polymers: Designing "smart" polymers that can respond to external stimuli such as pH, temperature, or the presence of specific chemicals through reactions with the ketone group. github.io This could lead to applications in drug delivery, sensors, and self-healing materials. The introduction of specific functional groups can tune the lower critical solution temperature (LCST) of the resulting polymers. github.io
Copolymerization: Investigating the copolymerization of this compound with other monomers to create materials with a tailored balance of properties, such as hydrophilicity, mechanical strength, and stimuli-responsiveness. mdpi.com
A key challenge will be to achieve high conversion and selectivity in the post-polymerization modification steps without degrading the polymer backbone.
Table 1: Potential Post-Polymerization Modifications of Poly(this compound)
| Reaction Type | Reagent | Resulting Functionality | Potential Application |
| Oximation | Hydroxylamine | Oxime | Metal ion chelation, bioconjugation |
| Hydrazone Formation | Hydrazine derivatives | Hydrazone | pH-responsive drug delivery, dynamic covalent networks |
| Reductive Amination | Amines, reducing agent | Secondary/tertiary amine | Bioconjugation, pH-responsive materials |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | Carbon-carbon double bond | Further functionalization, cross-linking |
Exploration of Novel Chemical Transformations and Reactivity Patterns
Beyond its role in polymer synthesis, the unique combination of functional groups in this compound may allow for novel chemical transformations and reactivity patterns that are yet to be discovered.
Future exploratory research should consider:
Intramolecular Cyclizations: Investigating the potential for intramolecular reactions between the acrylamide and ketone functionalities under specific conditions to form heterocyclic structures.
Tandem Reactions: Designing one-pot reactions where both the vinyl group and the ketone participate in a cascade of transformations to build complex molecular architectures.
Catalytic Activation: Exploring the use of transition metal catalysts to selectively activate and transform either the C=C or C=O bond, leading to new synthetic methodologies. nih.gov
The main challenge in this area is the predictive design of such novel reactions, which will likely rely on a combination of chemical intuition, high-throughput screening, and computational modeling.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Future research should focus on integrating AI and ML to:
Predict Polymer Properties: Develop machine learning models that can predict the properties of polymers derived from this compound based on their composition and structure. figshare.comaip.orgacs.org This can help in the rational design of materials with desired characteristics without the need for extensive trial-and-error experimentation.
Optimize Synthesis: Utilize AI-driven platforms for the automated optimization of synthetic routes, identifying the best reaction conditions for both the monomer synthesis and its polymerization with minimal human intervention. technologynetworks.comwiley.comnih.govresearchgate.net
Discover Novel Materials: Employ generative models to explore the vast chemical space of possible copolymers and post-polymerization modifications of this compound, identifying promising candidates for specific applications. nih.govrsc.orgresearchgate.net
The primary challenge will be the generation of a sufficiently large and high-quality dataset for training these models, especially for a compound with limited existing data. This will necessitate the integration of automated synthesis and characterization platforms with the AI algorithms.
Table 2: Application of AI/ML in this compound Research
| AI/ML Application | Research Area | Expected Outcome |
| Property Prediction | Materials Design | Accelerated discovery of polymers with target properties (e.g., Tg, solubility) |
| Automated Synthesis | Green Chemistry | Rapid optimization of reaction conditions for high-yield, sustainable synthesis |
| Generative Models | Materials Discovery | In silico design of novel copolymers and functionalized materials |
| Mechanistic Analysis | Reaction Mechanisms | Identification of key descriptors and prediction of reaction pathways |
This compound stands as a frontier molecule in polymer science, rich with potential but currently shrouded in scientific obscurity. The path forward requires a foundational approach, beginning with the development of green synthetic methods and a thorough understanding of its reaction mechanisms. From this base, the design of advanced functional polymers and the exploration of its novel reactivity can proceed. The integration of artificial intelligence and machine learning at all stages of this research will be paramount in accelerating the journey from a chemical curiosity to a valuable component in the toolkit of materials scientists. The challenges are significant, but the potential rewards in the form of new materials with tailored functionalities are a compelling driver for future research.
Q & A
Q. Methodological Insight :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Prevents vinyl group polymerization |
| Solvent | Dichloromethane/THF | Stabilizes intermediates |
| Molar Ratio | 1:1 (amine:acylating agent) | Maximizes product formation |
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H, ¹³C) and HPLC ensure structural fidelity .
How can researchers characterize the structural and electronic properties of this compound?
Basic Research Question
Key techniques for structural elucidation:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (C₇H₁₁NO₂; theoretical 157.18 g/mol).
- Infrared Spectroscopy (IR) : Bands at ~1650 cm⁻¹ (amide I) and ~1720 cm⁻¹ (keto C=O) .
Advanced Insight : Computational methods (DFT calculations) model electronic effects of the oxobutyl group on reactivity, predicting nucleophilic attack sites at the α,β-unsaturated amide .
What experimental approaches are used to assess the biological activity of this compound?
Basic Research Question
Initial screening involves:
- Enzyme inhibition assays : Test interactions with serine hydrolases or kinases via fluorogenic substrates (e.g., IC₅₀ determination) .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate apoptosis/necrosis induction .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) .
Methodological Note : Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal assays (e.g., SPR for binding affinity) .
How does the oxobutyl group influence the compound’s reactivity in polymerization or post-synthetic modifications?
Advanced Research Question
The 3-oxobutyl moiety introduces steric and electronic effects:
- Polymerization : The vinyl group undergoes radical or anionic polymerization, forming polyacrylamide derivatives. The keto group may participate in crosslinking via aldol condensation under basic conditions .
- Post-synthetic modifications :
Experimental Design : Monitor polymerization kinetics via DSC (differential scanning calorimetry) and confirm modifications by FTIR and XRD .
What mechanisms explain the compound’s interaction with biological targets, and how can they be validated?
Advanced Research Question
Hypothesized mechanisms:
Q. Validation Strategies :
Site-directed mutagenesis : Replace target cysteine residues (e.g., Cys→Ser) to assess covalent binding .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., using GROMACS) .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Question
Discrepancies may arise from:
- Assay variability : Differences in cell lines, substrate concentrations, or incubation times.
- Purity issues : Trace impurities (e.g., unreacted acryloyl chloride) may confound results.
Q. Methodological Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
